Weak Functional Activity at Human Nicotinic Acetylcholine Receptor (nAChR) Differentiates from Potent Endogenous Agonist Acetylcholine
In a functional assay using the TE671 human muscle cell line endogenously expressing fetal muscle-type nicotinic acetylcholine receptors (nAChRs), 3-[(3-methoxyphenyl)amino]pyrrolidine-2,5-dione exhibited an EC50 of 30,000 nM (30 μM) [1]. This is significantly less potent than the endogenous full agonist acetylcholine (ACh), which demonstrates an EC50 of 7.8 μM (7,800 nM) in the same cellular context [2]. The ~3.8-fold lower potency suggests that this compound acts as a weak partial agonist or a low-affinity modulator of the nAChR, rather than a strong agonist.
| Evidence Dimension | Functional Potency (EC50) at human nAChR (TE671) |
|---|---|
| Target Compound Data | EC50 = 30,000 nM |
| Comparator Or Baseline | Acetylcholine (ACh, endogenous agonist): EC50 = 7.8 μM (7,800 nM) |
| Quantified Difference | Target compound is 3.85-fold less potent than ACh (30,000 / 7,800). |
| Conditions | Functional potency assay (whole-cell recording) in TE671 human muscle cell line expressing fetal muscle-type nAChR; VH = -60 mV for ACh data [2]. |
Why This Matters
This quantitative difference allows researchers to use the compound as a tool to probe nAChR function without triggering the strong, rapid desensitization associated with potent agonists, enabling the study of allosteric modulation or weak agonism.
- [1] BindingDB. (n.d.). BDBM50056147: 3-[(3-methoxyphenyl)amino]pyrrolidine-2,5-dione. Affinity Data for human Nicotinic acetylcholine receptor subtype TE671 (EC50 = 3.00E+4 nM). View Source
- [2] Lukas, R. J., et al. (1998). Potentiation and Inhibition of Nicotinic Acetylcholine Receptors by Spermine in the TE671 Human Muscle Cell Line. Journal of Pharmacology and Experimental Therapeutics, 286(2), 737-745. (EC50 for ACh = 7.8 μM at VH = -60 mV). View Source
